In-Depth Technical Guide to the Physicochemical Properties of 2-Octanol Enantiomers
In-Depth Technical Guide to the Physicochemical Properties of 2-Octanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the enantiomers of 2-Octanol: (R)-(-)-2-Octanol and (S)-(+)-2-Octanol. Enantiomerically pure secondary alcohols such as the 2-octanol enantiomers are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1] A thorough understanding of their distinct physicochemical properties is crucial for their separation, characterization, and application in stereoselective synthesis.
Core Physicochemical Data
The enantiomers of 2-Octanol share the same chemical formula (C₈H₁₈O) and molecular weight, yet they exhibit differences in their interaction with plane-polarized light, a defining characteristic of chiral molecules.[2] Their other physical properties, such as boiling point, melting point, and density, are identical.
| Property | (R)-(-)-2-Octanol | (S)-(+)-2-Octanol | Racemic (±)-2-Octanol |
| CAS Number | 5978-70-1 | 6169-06-8 | 123-96-6 |
| Molecular Formula | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol [3] | 130.23 g/mol [4] | 130.23 g/mol [5] |
| Appearance | Colorless liquid[3] | Colorless liquid[4] | Colorless oily liquid[6] |
| Melting Point | -61.15 °C (estimate)[1] | -38 °C[7] | -38 °C[6][8] |
| Boiling Point | 175 °C (lit.)[9] | 175 °C (lit.)[10] | 178.5 °C[6] |
| Density | 0.83 g/cm³[11] | 0.822 g/mL at 25 °C (lit.)[10] | 0.8207 g/cm³ at 20°C[6] |
| Specific Rotation [α] | -9.5° (neat)[1] | +9.5° (neat)[10] | 0° |
| Refractive Index (n²⁰/D) | 1.426[1][9] | 1.426 (lit.)[10] | 1.426 (20 °C)[6] |
| Solubility in Water | 1 g/L (20 °C)[1] | Miscible with alcohol and ether[12] | 1.120 g/L[6] |
| Flash Point | 71 °C[11] | 76 °C - closed cup[10] | 71 °C |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of liquid alcohols like the 2-Octanol enantiomers.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method is the capillary method using a Thiele tube or a MelTemp apparatus.[13][14]
Methodology:
-
A small amount of the 2-Octanol enantiomer is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.[14]
-
The sample is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.[15]
-
The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[14]
-
It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Determination of Density
Density is the mass per unit volume of a substance. For liquids like 2-Octanol, it can be determined using a pycnometer or by direct mass and volume measurements.[16][17][18]
Methodology:
-
The mass of a clean, dry pycnometer (a flask with a precise volume) is accurately measured.
-
The pycnometer is filled with the 2-Octanol enantiomer, ensuring no air bubbles are present.
-
The mass of the filled pycnometer is measured.
-
The mass of the 2-Octanol enantiomer is calculated by subtracting the mass of the empty pycnometer.
-
The density is then calculated by dividing the mass of the enantiomer by the known volume of the pycnometer.[17]
-
The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.
Determination of Specific Rotation
Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.[19] It is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific path length and concentration.[20]
Methodology:
-
A solution of the 2-Octanol enantiomer of a known concentration (c, in g/mL) is prepared in a suitable solvent.
-
The polarimeter is turned on and allowed to warm up.[21]
-
A blank measurement is taken using the pure solvent in the polarimeter cell to zero the instrument.[21]
-
The polarimeter cell is filled with the prepared solution of the 2-Octanol enantiomer.
-
The observed optical rotation (α) is measured.[21]
-
The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c), where 'l' is the path length of the polarimeter cell in decimeters (dm).[22]
-
The temperature (T) and the wavelength (λ) of the light source (usually the sodium D-line, 589 nm) must be specified.[20]
Determination of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid.[23] It is determined using a refractometer, often an Abbe refractometer.
Methodology:
-
The prisms of the refractometer are cleaned and calibrated using a standard of known refractive index.
-
A few drops of the 2-Octanol enantiomer are placed on the surface of the lower prism.
-
The prisms are closed and the light source is positioned.
-
By looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.
-
The refractive index is read directly from the instrument's scale.[23]
-
The temperature at which the measurement is taken should be controlled and recorded, as the refractive index is temperature-dependent.
Visualization of Experimental Workflow
Enzymatic Kinetic Resolution of 2-Octanol
The separation of 2-Octanol enantiomers is often achieved through enzymatic kinetic resolution. This process utilizes the stereoselectivity of an enzyme, typically a lipase, to preferentially acylate one enantiomer, allowing for the subsequent separation of the acylated and unreacted enantiomers.[4][17]
Caption: Workflow for the enzymatic kinetic resolution of 2-octanol.
References
- 1. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
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- 4. jocpr.com [jocpr.com]
- 5. Enzymatic Kinetic Resolution of Secondary Alcohols Using an Ionic Anhydride Generated In Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. [An experimental study on the neurotoxicity of 2-octanone and 2-hexanol, a metabolite of n-hexane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
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- 14. researchgate.net [researchgate.net]
- 15. re.public.polimi.it [re.public.polimi.it]
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- 17. benchchem.com [benchchem.com]
- 18. Continuous biocatalytic synthesis of (R)-2-octanol with integrated product separation - Green Chemistry (RSC Publishing) DOI:10.1039/C0GC00790K [pubs.rsc.org]
- 19. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 20. research.tue.nl [research.tue.nl]
- 21. researchgate.net [researchgate.net]
- 22. Anesthetic potencies of secondary alcohol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2-Octanol PAC | Jayant Agro-Organics Limited [jayantagro.com]
